![molecular formula C18H21NO3 B5236575 2-(4-methoxyphenoxy)-N-(1-phenylethyl)propanamide](/img/structure/B5236575.png)
2-(4-methoxyphenoxy)-N-(1-phenylethyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-methoxyphenoxy)-N-(1-phenylethyl)propanamide, also known as GW501516, is a synthetic compound that belongs to the class of selective androgen receptor modulators (SARMs). It was first developed in the 1990s as a potential treatment for cardiovascular diseases, metabolic disorders, and muscle wasting. However, it gained popularity in the fitness industry as a performance-enhancing drug due to its ability to increase endurance and fat burning.
Wirkmechanismus
2-(4-methoxyphenoxy)-N-(1-phenylethyl)propanamide works by activating the peroxisome proliferator-activated receptor delta (PPARδ) in the body, which plays a crucial role in regulating energy metabolism and fatty acid oxidation. Activation of PPARδ leads to an increase in the expression of genes involved in lipid metabolism, glucose uptake, and mitochondrial biogenesis, resulting in improved energy utilization and endurance.
Biochemical and Physiological Effects:
2-(4-methoxyphenoxy)-N-(1-phenylethyl)propanamide has been shown to have several biochemical and physiological effects, including increased fatty acid oxidation, improved glucose uptake and utilization, increased mitochondrial biogenesis, and improved exercise performance and endurance. It has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic benefits.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-(4-methoxyphenoxy)-N-(1-phenylethyl)propanamide for lab experiments is its high potency and specificity for PPARδ, which allows for precise and targeted modulation of energy metabolism and fatty acid oxidation. However, one limitation is its potential for off-target effects and toxicity, which may require careful dose optimization and monitoring.
Zukünftige Richtungen
There are several potential future directions for research on 2-(4-methoxyphenoxy)-N-(1-phenylethyl)propanamide, including further elucidation of its molecular mechanisms of action, optimization of its therapeutic potential for metabolic and cardiovascular diseases, and exploration of its potential as a performance-enhancing drug in athletes. Additionally, further studies are needed to evaluate its safety and potential side effects, particularly with long-term use.
Synthesemethoden
The synthesis of 2-(4-methoxyphenoxy)-N-(1-phenylethyl)propanamide involves several steps, including the reaction of 4-methoxyphenol with benzyl bromide to form 4-benzyloxyphenol, which is then reacted with 2-bromoethylamine hydrobromide to form 2-(4-benzyloxyphenoxy)ethylamine. The final step involves the reaction of 2-(4-benzyloxyphenoxy)ethylamine with 2-bromo-2-methylpropionyl bromide to form 2-(4-methoxyphenoxy)-N-(1-phenylethyl)propanamide.
Wissenschaftliche Forschungsanwendungen
2-(4-methoxyphenoxy)-N-(1-phenylethyl)propanamide has been extensively studied for its potential therapeutic applications, including the treatment of metabolic disorders such as diabetes and obesity, cardiovascular diseases such as atherosclerosis and heart failure, and muscle wasting conditions such as sarcopenia and cachexia. It has also been studied for its potential to improve exercise performance and endurance in athletes.
Eigenschaften
IUPAC Name |
2-(4-methoxyphenoxy)-N-(1-phenylethyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c1-13(15-7-5-4-6-8-15)19-18(20)14(2)22-17-11-9-16(21-3)10-12-17/h4-14H,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACZCCNWVCRQVLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(C)OC2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>44.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49668470 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(4-methoxyphenoxy)-N-(1-phenylethyl)propanamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.